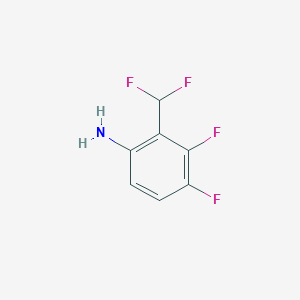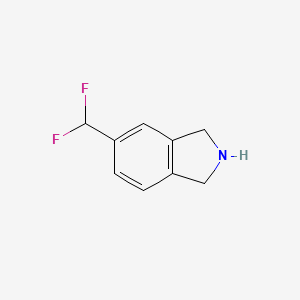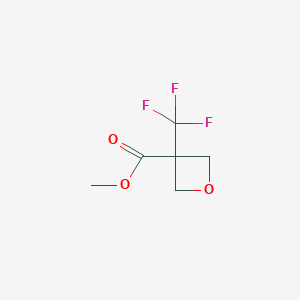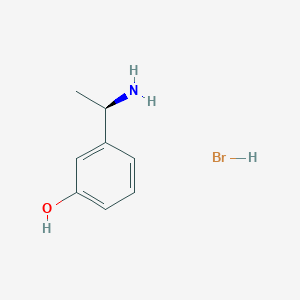
2-(Difluoromethyl)-3,4-difluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-3,4-difluoroaniline is an organic compound that belongs to the class of fluorinated aromatic amines. This compound is characterized by the presence of two fluorine atoms and a difluoromethyl group attached to an aniline ring. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased metabolic stability, lipophilicity, and the ability to form strong hydrogen bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3,4-difluoroaniline typically involves the introduction of fluorine atoms into the aromatic ring through various fluorination reactions. One common method is the electrophilic aromatic substitution reaction, where aniline derivatives are treated with fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The difluoromethyl group can be introduced using difluoromethylating reagents like difluoromethyl sulfone or difluoromethyl zinc bromide under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled introduction of fluorine atoms. The use of metal catalysts, such as palladium or copper, can enhance the selectivity and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-3,4-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-3,4-difluoroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the difluoromethyl group mimics hydroxyl or thiol groups.
Medicine: Explored for its potential use in pharmaceuticals due to its enhanced metabolic stability and ability to form strong hydrogen bonds.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-3,4-difluoroaniline involves its interaction with various molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to biological targets. Additionally, the presence of fluorine atoms increases the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trifluoromethyl)-3,4-difluoroaniline
- 2-(Difluoromethyl)-3,4-dichloroaniline
- 2-(Difluoromethyl)-3,4-dibromoaniline
Uniqueness
2-(Difluoromethyl)-3,4-difluoroaniline is unique due to the presence of both difluoromethyl and difluoro groups, which impart distinct chemical properties such as increased metabolic stability and strong hydrogen bonding capabilities. Compared to similar compounds, it offers a balance of lipophilicity and hydrogen bond donor ability, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H5F4N |
|---|---|
Peso molecular |
179.11 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-3,4-difluoroaniline |
InChI |
InChI=1S/C7H5F4N/c8-3-1-2-4(12)5(6(3)9)7(10)11/h1-2,7H,12H2 |
Clave InChI |
QOBBTDXKKQCGAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1N)C(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B12958502.png)

![5-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B12958516.png)




![(R)-6-(3-Methoxy-phenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B12958538.png)


